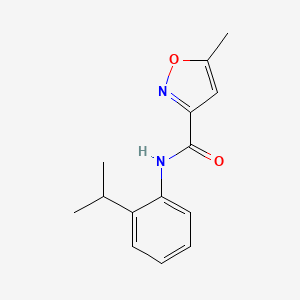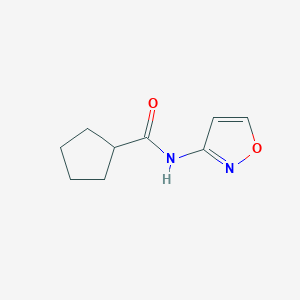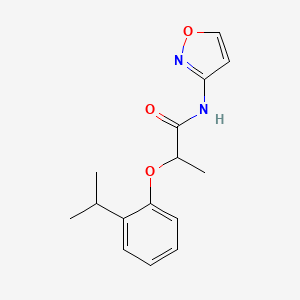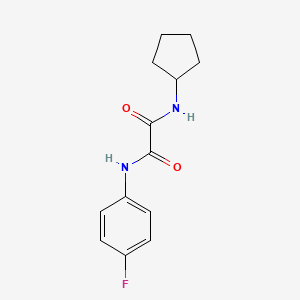
N-(2-isopropylphenyl)-5-methyl-3-isoxazolecarboxamide
説明
Synthesis Analysis
The synthesis of isoxazole derivatives, including those similar to "N-(2-isopropylphenyl)-5-methyl-3-isoxazolecarboxamide", often involves strategies like cycloadditions, amide formation, and substitutions. For instance, the one-pot synthesis of 3-methylisoxazole-5-carboxamides has been reported, showcasing methods that could potentially be adapted for synthesizing the compound (Martins et al., 2002).
Molecular Structure Analysis
Isoxazole compounds exhibit a variety of molecular structures depending on their substitution patterns. Crystal structure analysis provides insights into the planarity of the isoxazole ring and its steric interactions with substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets. The structure of an isoxazole amino ester has been detailed, indicating slight distortions from planarity due to steric interactions (Smith et al., 1991).
Chemical Reactions and Properties
Isoxazole derivatives participate in a range of chemical reactions, including nucleophilic substitutions and additions, based on the electronic nature of the isoxazole ring. The electrophilic character of the isoxazole carbon adjacent to the oxygen allows for various chemical modifications. The synthesis of isoxazole derivatives through reactions such as cycloadditions showcases the versatility of these compounds in chemical transformations (Yu et al., 2009).
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's suitability in various applications, including pharmaceuticals and materials science. Studies on related compounds provide a basis for predicting the physical properties of "N-(2-isopropylphenyl)-5-methyl-3-isoxazolecarboxamide" (Kumara et al., 2018).
Chemical Properties Analysis
The chemical behavior of isoxazole derivatives, including reactivity, stability, and interactions with other molecules, is a key area of interest. The electronic structure of the isoxazole ring influences its participation in chemical reactions, making it a valuable moiety in the synthesis of complex molecules. Research into the synthesis and chemical properties of isoxazole derivatives sheds light on the potential chemical behavior of "N-(2-isopropylphenyl)-5-methyl-3-isoxazolecarboxamide" (Shajari et al., 2015).
科学的研究の応用
Fluorescence-conjugated Polyamides
Research on N-methylpyrrole (Py)-N-methylimidazole-(Im) polyamides, closely related to isoxazolecarboxamides, highlights their utility in gene regulation, synthetic transcription factors, and sequence-specific DNA alkylating agents. The conjugation of Py-Im polyamides with fluorophores enables the detection of specific DNA sequences, offering a promising approach for characterizing protein-DNA complexes. This application could be relevant for N-(2-isopropylphenyl)-5-methyl-3-isoxazolecarboxamide if similar conjugation techniques are applicable, potentially aiding in the study of gene expression and molecular interactions within cells (Han, Sugiyama, & Harada, 2016).
Herbicidal Activity
Research on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share functional similarities with isoxazolecarboxamides, demonstrates significant herbicidal activities. These compounds, acting as inhibitors of PSII electron transport, offer insights into the potential agricultural applications of N-(2-isopropylphenyl)-5-methyl-3-isoxazolecarboxamide. The herbicidal efficacy of these compounds, especially at low doses, suggests that similar isoxazolecarboxamides could be explored for developing novel herbicides (Wang, Li, Li, & Huang, 2004).
Photoactive Polyamides
The synthesis and characterization of photoactive polyamides derived from isoxazolecarboxylic acid derivatives point to the potential of N-(2-isopropylphenyl)-5-methyl-3-isoxazolecarboxamide in the development of novel photoactive materials. These materials, with their inherent UV-vis absorption and photoluminescence properties, could find applications in optoelectronics, photonics, and as functional materials in various industrial applications (Mallakpour & Rafiee, 2007).
特性
IUPAC Name |
5-methyl-N-(2-propan-2-ylphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)11-6-4-5-7-12(11)15-14(17)13-8-10(3)18-16-13/h4-9H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKXBOIVPUYHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4626446.png)
![N-(2-methoxyethyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4626453.png)
![diethyl 5-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4626456.png)
![5-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4626460.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4626461.png)


![N-ethyl-2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4626495.png)
![3-(4-methoxyphenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4626502.png)
![3-(1-benzothien-3-yl)-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4626505.png)
![1-(3,5-dimethylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626506.png)
![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4626515.png)

![N-(4-butylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4626547.png)